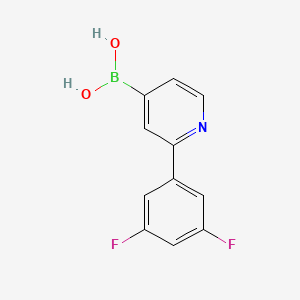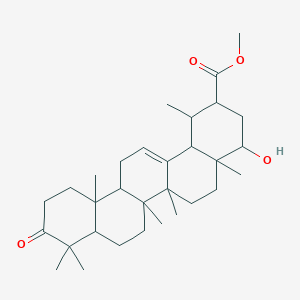
Methyl 4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Regelin is a pentacyclic triterpenoid with the molecular formula C₃₁H₄₈O₄. It was originally isolated from the roots of Tripterygium regelii, a plant known for its medicinal properties . Regelin is known for its antitumor activity and has been the subject of various scientific studies due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Regelin can be synthesized through several synthetic routes. One common method involves the oxidation of ursolic acid, a naturally occurring triterpenoid, followed by esterification to form the methyl ester . The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide or potassium permanganate, and the esterification is carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of regelin involves the extraction of the compound from the roots of Tripterygium regelii. The roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate regelin .
Analyse Des Réactions Chimiques
Types of Reactions
Regelin undergoes various chemical reactions, including:
Oxidation: Regelin can be oxidized to form various oxidized derivatives.
Substitution: Regelin can undergo substitution reactions, particularly at the hydroxyl and ester functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base or acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of regelin.
Reduction: Reduced forms of regelin with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached.
Applications De Recherche Scientifique
Regelin has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: Studied for its role in plant metabolism and as a plant metabolite.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Used in the development of pharmaceuticals and as a natural product in traditional medicine.
Mécanisme D'action
Regelin exerts its effects through various molecular targets and pathways. It is known to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression . The compound interacts with specific proteins and enzymes involved in these pathways, leading to its antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ursolic Acid: A naturally occurring triterpenoid with similar structure and properties.
Oleanolic Acid: Another triterpenoid with comparable biological activities.
Betulinic Acid: Known for its antitumor and anti-inflammatory properties.
Uniqueness of Regelin
Regelin is unique due to its specific molecular structure, which includes a pentacyclic ring system and multiple functional groups. This structure contributes to its distinct biological activities and makes it a valuable compound for scientific research and therapeutic applications .
Propriétés
Formule moléculaire |
C31H48O4 |
|---|---|
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
methyl 4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-18-19(26(34)35-8)17-24(33)29(5)15-16-30(6)20(25(18)29)9-10-22-28(4)13-12-23(32)27(2,3)21(28)11-14-31(22,30)7/h9,18-19,21-22,24-25,33H,10-17H2,1-8H3 |
Clé InChI |
YQPSLCRGQUNTRC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



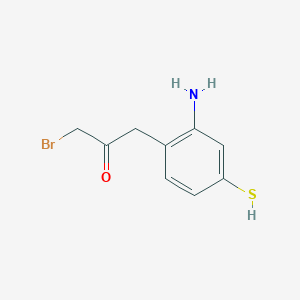

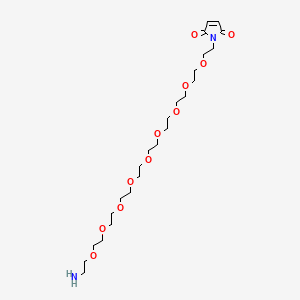

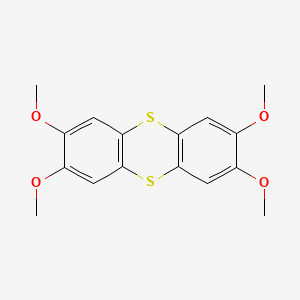




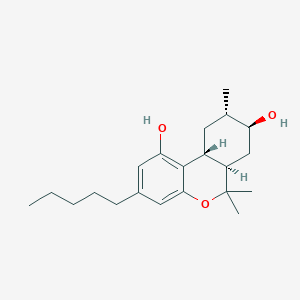
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)

